molecular formula C17H11F3O3S B7637423 7-Hydroxy-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]chromen-2-one

7-Hydroxy-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]chromen-2-one

Cat. No.: B7637423
M. Wt: 352.3 g/mol
InChI Key: BDQDFVTVRAWXIA-UHFFFAOYSA-N
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Description

7-Hydroxy-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]chromen-2-one is an organic compound belonging to the class of chromen-2-ones, also known as coumarins. This compound is characterized by the presence of a hydroxy group at position 7 and a trifluoromethylphenylsulfanylmethyl group at position 4 of the chromen-2-one core. Coumarins are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-hydroxychromen-2-one and 3-(trifluoromethyl)phenylsulfanylmethyl chloride.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).

    Reaction Mechanism: The reaction proceeds through nucleophilic substitution, where the hydroxy group at position 7 of the chromen-2-one attacks the electrophilic carbon of the 3-(trifluoromethyl)phenylsulfanylmethyl chloride, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This includes:

    Catalysts: Using catalysts to enhance the reaction rate.

    Solvent Selection: Choosing solvents that maximize solubility and reaction efficiency.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chromen-2-one core can be reduced to form dihydrocoumarins.

    Substitution: The trifluoromethylphenylsulfanylmethyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 7-oxo-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]chromen-2-one.

    Reduction: Formation of 7-hydroxy-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]dihydrocoumarin.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Hydroxy-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticoagulant activities.

    Industry: Utilized in the development of fluorescent probes and dyes due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 7-Hydroxy-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]chromen-2-one involves:

    Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

    Biological Effects: The compound’s effects are mediated through its ability to bind to specific proteins and alter their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-4-phenylchromen-2-one: Lacks the trifluoromethyl group, resulting in different biological activities.

    7-Hydroxy-4-methylchromen-2-one: Contains a methyl group instead of the trifluoromethylphenylsulfanylmethyl group, leading to variations in chemical reactivity and applications.

    7-Hydroxy-4-[[3-(methoxy)phenyl]sulfanylmethyl]chromen-2-one: Similar structure but with a methoxy group, affecting its physical and chemical properties.

Uniqueness

The presence of the trifluoromethylphenylsulfanylmethyl group in 7-Hydroxy-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]chromen-2-one imparts unique properties, such as increased lipophilicity and enhanced biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

7-hydroxy-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3O3S/c18-17(19,20)11-2-1-3-13(7-11)24-9-10-6-16(22)23-15-8-12(21)4-5-14(10)15/h1-8,21H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQDFVTVRAWXIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SCC2=CC(=O)OC3=C2C=CC(=C3)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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